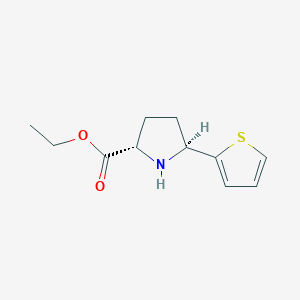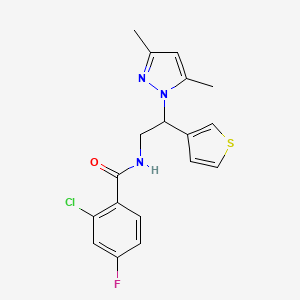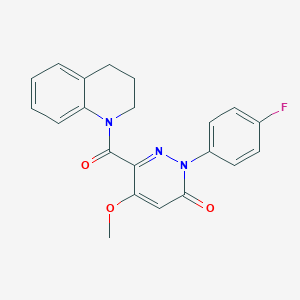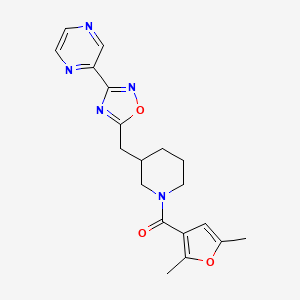![molecular formula C23H22N2O4S B2454206 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile CAS No. 690642-68-3](/img/structure/B2454206.png)
2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile” belongs to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . The compound has a linear formula of C21H20N2O4S2 and a molecular weight of 428.533 .
Molecular Structure Analysis
The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using density functional theory . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.533 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various complex organic structures, contributing to the development of new chemical synthesis methods. For instance, Dyachenko and Solodukha (2011) synthesized 3-allenyl-4-aryl-7,7-dimethyl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carbonitriles, showing the versatility of similar compounds in organic synthesis (Dyachenko & Solodukha, 2011).
Antimicrobial Activity
- Some derivatives of this compound have exhibited antimicrobial properties. Attia et al. (2014) reported on the synthesis of a compound with similar structural features, demonstrating activity against various microorganisms (Attia et al., 2014).
Chemical Structure Elucidation
- The compound's derivatives have been used in studies involving X-ray crystallography to determine molecular structures, as shown by Dyachenko et al. (2015), enhancing our understanding of molecular configurations in this class of compounds (Dyachenko et al., 2015).
Transformation and Reactivity Studies
- Research by Dyachenko and Vovk (2012) involved the synthesis of related compounds to explore chemical transformations, providing insights into the reactivity and potential applications of these molecules (Dyachenko & Vovk, 2012).
Nitrile Moiety Hydrolysis
- The compound's framework has been used to study the hydrolysis of the nitrile moiety, contributing to a better understanding of chemical reactions involving nitriles, as illustrated in the work by Basafa et al. (2021) (Basafa et al., 2021).
One-pot Synthesis Techniques
- Its structure has been pivotal in developing one-pot synthesis techniques for various organic compounds, as demonstrated by Dyachenko and Dyachenko (2015), which is important for simplifying chemical synthesis processes (Dyachenko & Dyachenko, 2015).
Microwave Irradiation Synthesis
- The compound's relatives have been synthesized using microwave irradiation, showing an innovative approach to chemical synthesis, as reported by Tu et al. (2002) (Tu et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-14-15(10-24)22(25-16-8-23(2,3)9-17(26)21(14)16)30-11-18(27)13-5-6-19-20(7-13)29-12-28-19/h5-7H,4,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHJJHIZQFLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)





![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine](/img/structure/B2454140.png)

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454145.png)
